3-(4-Fluorophenyl)piperidine-2,6-dione
Description
Significance of the Piperidine-2,6-dione Scaffold in Chemical Research
The piperidine-2,6-dione ring, also known as the glutarimide (B196013) ring, is a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus appearing in a variety of biologically active compounds. The glutarimide structure is notably present in the immunomodulatory drugs thalidomide (B1683933), lenalidomide, and pomalidomide, which are used in the treatment of multiple myeloma. rscf.ru The core structure is essential for their binding to the Cereblon (CRBN) E3 ubiquitin ligase substrate receptor, a key mechanism in their therapeutic effect. rscf.ru
The versatility of the piperidine-2,6-dione scaffold allows for substitutions at various positions, leading to a wide range of pharmacological activities. Research has shown that derivatives of this scaffold can exhibit anticonvulsant, antimicrobial, and anti-inflammatory properties. nih.govacademicjournals.org
Contextualizing Fluorinated Derivatives within Contemporary Medicinal Chemistry Research
The incorporation of fluorine atoms into drug candidates is a widely used strategy in modern medicinal chemistry. The presence of a fluorine atom can significantly alter a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to target proteins. Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, which can in turn affect a compound's pharmacokinetic profile.
In the case of 3-(4-Fluorophenyl)piperidine-2,6-dione, the fluorine atom on the phenyl ring can enhance its ability to permeate cell membranes and may block metabolically susceptible sites, potentially leading to a longer duration of action.
Research Trajectory of this compound and Related Structural Motifs
Research into 3-substituted piperidine-2,6-diones has explored a variety of potential therapeutic applications. A significant area of investigation has been their potential as anticonvulsant agents. Studies on differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones have demonstrated that the structure of the imide fragment is closely linked to anticonvulsant activity. nih.gov For instance, certain 3-substituted 2-piperidinone derivatives have shown efficacy against pentylenetetrazole-induced seizures and seizures induced by maximal electroshock in animal models. acs.org
Furthermore, derivatives of 3-phenylpiperidine-2,6-dione have been synthesized and evaluated for their antimicrobial activities. While specific data on the antimicrobial properties of this compound is not extensively available, related compounds have been screened against various bacterial and fungal strains. academicjournals.orgnih.govresearchgate.netbiomedpharmajournal.orgbiointerfaceresearch.com The research trajectory suggests a continued interest in exploring the therapeutic potential of this class of compounds across different disease areas.
A plausible synthetic route to this compound involves the preparation of its precursor, 3-(4-fluorophenyl)glutaric acid. This can be synthesized from 2-(4-Fluorophenyl)-1,1,3-trimethoxycarbonylpropane. chemicalbook.com The subsequent cyclization of the glutaric acid derivative, a common method for forming glutarimides, would yield the final piperidine-2,6-dione structure.
Table 1: Physicochemical Properties of 3-(4-fluorophenyl)glutaric acid (Precursor)
| Property | Value |
|---|---|
| CAS Number | 3449-63-6 |
| Molecular Formula | C₁₁H₁₁FO₄ |
| Melting Point | 145-147 °C |
Data sourced from chemical supplier information. chemicalbook.com
Table 2: Selected Research Findings on Related Piperidine-2,6-dione Derivatives
| Compound Type | Observed Biological Activity | Reference |
|---|---|---|
| 3-Substituted 2-piperidinones | Anticonvulsant | acs.org |
| Substituted piperidine-2,6-diones | Anticonvulsant | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C11H10FNO2 |
|---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
3-(4-fluorophenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H10FNO2/c12-8-3-1-7(2-4-8)9-5-6-10(14)13-11(9)15/h1-4,9H,5-6H2,(H,13,14,15) |
InChI Key |
NBINWHNBSFTSRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 4 Fluorophenyl Piperidine 2,6 Dione
Established Chemical Synthesis Routes to the Piperidine-2,6-dione Core
The piperidine-2,6-dione (glutarimide) ring system is a key structural motif in a variety of biologically active compounds. d-nb.infonih.gov Traditional synthetic strategies for constructing this core structure provide a foundation for the synthesis of more complex derivatives like 3-(4-fluorophenyl)piperidine-2,6-dione.
Synthesis via Substituted Glutaric Anhydrides and Amine Condensation
A well-established and direct method for the synthesis of N-substituted piperidine-2,6-diones involves the condensation of a substituted glutaric anhydride (B1165640) with a primary amine. This approach is conceptually straightforward, forming the imide ring in a single step. For the synthesis of N-aryl glutarimides, this typically involves the reaction of glutaric anhydride with an appropriate aniline (B41778) derivative. researchgate.net
The reaction proceeds by nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of a glutaramic acid intermediate. Subsequent intramolecular cyclization, often promoted by heat or a dehydrating agent, yields the desired piperidine-2,6-dione. A simple methodology has been developed for the synthesis of (Z)‐1‐(aryl(arylimino)methyl)piperidine‐2,6‐diones from C,N‐diarylformamidines and glutaric anhydride with product yields ranging from 46% to 88%. researchgate.net
A modular and scalable strategy has also been described that remodels 3-methylglutaric anhydride to 2-oxopiperidines bearing at least three contiguous stereocenters. nih.govcwu.edu This approach relies on the chemoselective and stereocontrolled annulation of 1,3-azadienes with the anhydride component. nih.govcwu.edu
Table 1: Examples of Piperidine-2,6-dione Synthesis via Anhydride Condensation
| Amine Reactant | Anhydride Reactant | Product | Yield | Reference |
| C,N-Diarylformamidines | Glutaric Anhydride | (Z)‐1‐(Aryl(arylimino)methyl)piperidine‐2,6‐diones | 46-88% | researchgate.net |
| 1,3-Azadienes | 3-Methylglutaric Anhydride | Functionalized 2-Oxopiperidines | Not specified | nih.govcwu.edu |
Derivatization of Precursor Piperidine-2,6-diones
Another established route involves the modification of a pre-existing piperidine-2,6-dione scaffold. This can be achieved through various chemical transformations, such as alkylation, arylation, or other functional group interconversions at the 3-position of the ring. For instance, a 3-unsubstituted or 3-halo-substituted piperidine-2,6-dione could serve as a precursor for the introduction of the 4-fluorophenyl group.
One potential strategy involves the palladium-catalyzed cross-coupling of a 3-halopiperidine-2,6-dione with a suitable organometallic reagent, such as 4-fluorophenylboronic acid (Suzuki coupling) or an organozinc reagent (Negishi coupling). While specific examples for this compound are not extensively detailed in the provided literature, the general principles of these reactions are well-established for the arylation of various heterocyclic systems. organic-chemistry.org
Novel and Efficient Synthetic Approaches to this compound
Recent advancements in synthetic organic chemistry have led to the development of more efficient and sophisticated methods for the synthesis of highly substituted piperidine (B6355638) derivatives, including those with specific stereochemistry and incorporating fluorine atoms.
Palladium-Catalyzed Annulation Strategies for Fluorinated N-Heterocycles
Palladium catalysis has emerged as a powerful tool for the construction of complex molecular architectures. semanticscholar.org In the context of synthesizing this compound, palladium-catalyzed annulation strategies offer a convergent and efficient approach. These methods often involve the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single operation.
One such strategy is the palladium-catalyzed C-H arylation, which allows for the direct coupling of a C-H bond with an aryl halide. uva.esnih.govnih.gov For example, the ortho-arylation of N-benzylpiperidines with arylboronic acid pinacol (B44631) esters has been reported, demonstrating the feasibility of forming a new C-C bond on the piperidine ring system. semanticscholar.org This type of methodology could potentially be adapted to introduce the 4-fluorophenyl group at the 3-position of a suitable piperidine-2,6-dione precursor.
Another relevant approach is the palladium-catalyzed α-arylation of carbonyl compounds. A Negishi-type α-arylation of sulfones and sulfonamides has been developed using a palladium catalyst, which could be conceptually extended to the α-position of a piperidine-2,6-dione. organic-chemistry.org
Table 2: Examples of Palladium-Catalyzed Reactions for Piperidine Functionalization
| Reaction Type | Reactants | Catalyst System | Product Type | Reference |
| Ortho-Arylation | N-Benzylpiperidine, Arylboronic acid pinacol ester | Pd(OAc)₂ | Ortho-arylated piperidines | semanticscholar.org |
| α-Arylation | Sulfones/Sulfonamides, Aryl bromides | Pd(dba)₂, XPhos | α-Aryl sulfones/sulfonamides | organic-chemistry.org |
| C-H Arylation | Unprotected Anilines | Pd catalyst with [2,2′-bipyridin]-6(1H)-one ligand | Ortho-arylated anilines | uva.es |
Stereoselective Synthesis of Fluorinated Piperidine-2,6-dione Diastereomers
The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for biologically active molecules. The stereoselective synthesis of this compound would involve methods that selectively produce one or more diastereomers.
Diastereoselective approaches to substituted piperidines have been reported, often relying on substrate control or the use of chiral catalysts. For instance, the diastereoselective synthesis of 2,3,6-trisubstituted piperidines has been achieved through a nitro-Mannich reaction followed by a ring-closure condensation. nih.gov The relative stereochemistry between the C-2 and C-3 positions was controlled by either kinetic protonation or thermodynamic equilibration. nih.gov
Furthermore, the synthesis of 3,5-diarylpiperidin-2,6-diones has been described via a one-pot multi-component reaction, which can lead to different diastereomers. nih.gov The stereochemical outcome of such reactions can be influenced by the reaction conditions and the nature of the substituents.
While the specific stereoselective synthesis of this compound diastereomers is not explicitly detailed in the provided search results, the principles demonstrated in the synthesis of other substituted piperidines can be applied. This would likely involve the use of chiral auxiliaries, organocatalysis, or transition-metal catalysis with chiral ligands to control the formation of the stereocenters at the 3- and potentially other positions of the piperidine ring.
Green Chemistry Principles in Piperidine-2,6-dione Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ajchem-a.com In the synthesis of piperidine-2,6-diones, green chemistry approaches can be implemented to improve the environmental footprint of the synthetic routes.
Key green chemistry strategies applicable to the synthesis of this compound include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids.
Catalysis: Employing catalytic methods, including biocatalysis and heterogeneous catalysis, to improve reaction efficiency and reduce waste. For example, the use of water as a solvent in certain catalytic reactions can prevent racemization and lead to highly enantioselective outcomes.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions are particularly advantageous in this regard as they can construct complex molecules in a single step with high atom economy. nih.gov
Energy Efficiency: Utilizing energy-efficient techniques such as microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption.
Recent advances have highlighted the use of water as a reaction medium for the synthesis of piperidine derivatives, which can offer significant environmental benefits. ajchem-a.com Furthermore, the development of one-pot syntheses and multi-component reactions for piperidine analogs aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. nih.govajchem-a.com
Chemical Modification Strategies for Analog Development
The core structure of this compound offers several sites for chemical modification to develop a library of analogs. The primary strategies involve substitutions at the N1 nitrogen of the piperidine ring, the introduction of new side chains at the C3 position, and modification of the 4-fluorophenyl ring. These modifications allow for the systematic alteration of the compound's steric and electronic properties.
Functionalization at the N1 Position of the Piperidine Ring
The secondary amine within the piperidine-2,6-dione (glutarimide) ring is a key site for derivatization. N-alkylation is a common and effective strategy to introduce a wide variety of functional groups, which can modulate the compound's physicochemical properties such as lipophilicity, solubility, and metabolic stability.
A well-established synthetic route for N-functionalization involves a two-step process. researchgate.net First, the parent imide is reacted with a dihaloalkane, such as 1,3-dibromopropane (B121459) or 1,4-dibromobutane, in the presence of a base. This reaction introduces a bromoalkyl chain at the N1 position. The resulting N-(bromoalkyl) intermediate is then condensed with a variety of nucleophilic amines, typically substituted piperazines, to yield the final N-substituted analogs. researchgate.netresearchgate.net This modular approach allows for the generation of a diverse set of derivatives by simply varying the amine component in the second step.
The table below illustrates examples of N-substituted analogs derived from the related 3-phenylpiperidine-2,6-dione scaffold, a methodology directly applicable to the 3-(4-fluorophenyl) variant. researchgate.netresearchgate.net
| Compound ID | N1-Substituent Chain | Terminal Amine Moiety |
| 1a | -(CH₂)₄- | 4-(2-Methoxyphenyl)piperazine |
| 1b | -(CH₂)₄- | 4-(2-Pyrimidinyl)piperazine |
| 1c | -(CH₂)₄- | 4-Benzylpiperazine |
| 1d | -(CH₂)₄- | 4-(2-Fluorophenyl)piperazine |
| 2a | -(CH₂)₃- | 4-(2-Methoxyphenyl)piperazine |
| 2b | -(CH₂)₃- | 4-Phenylpiperazine |
| 2c | -(CH₂)₃- | 4-Benzylpiperazine |
This table is generated based on synthetic strategies described for the analogous 3-phenylpiperidine-2,6-dione structure and is illustrative of the potential derivatives of the title compound. researchgate.netresearchgate.net
Introduction of Diverse Side Chains and Aromatic Substituents
Further diversification of the this compound scaffold can be achieved by introducing substituents onto the piperidine ring itself or by modifying the peripheral aromatic ring.
Side Chain Introduction at C3:
The C3 position of the piperidine-2,6-dione ring, which bears the 4-fluorophenyl group, is a chiral center. The introduction of a second substituent at this position can create a quaternary stereocenter, adding significant structural complexity. This can be achieved by C-alkylation of the enolate formed by deprotonation of the C3 hydrogen with a strong base, followed by reaction with an electrophile like an alkyl halide. However, controlling C-alkylation over the competing O-alkylation can be a synthetic challenge in related dione (B5365651) systems. nih.gov One-pot Mannich-type reactions involving an aldehyde, an amine, and a β-keto compound can also be employed to construct highly substituted piperidinone rings from acyclic precursors, suggesting pathways to build analogs with diverse C3 substituents from the ground up. nih.gov
Modification of the Aromatic Ring:
The 4-fluorophenyl group is another key site for modification. The fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr). youtube.com This reaction is facilitated by the electron-withdrawing nature of the attached piperidine-2,6-dione ring, which activates the aromatic ring toward nucleophilic attack. youtube.comyoutube.com The rate of SNAr reactions on haloaromatics is notably enhanced by the high electronegativity of fluorine, making it a better leaving group than other halogens in this specific context. youtube.com A variety of nucleophiles can be used to replace the fluorine atom, leading to a wide range of analogs with different electronic and steric properties.
The table below outlines potential modifications through nucleophilic aromatic substitution on the 4-fluorophenyl moiety.
| Nucleophile | Resulting Substituent at C4' | Potential Analog Class |
| R-OH (Alcohol) | -OR (Alkoxy) | Ether-linked analogs |
| R-NH₂ (Amine) | -NHR (Amino) | Amine-linked analogs |
| R-SH (Thiol) | -SR (Thioether) | Thioether-linked analogs |
| N₃⁻ (Azide) | -N₃ (Azido) | Azido-substituted analogs |
This strategy allows for the introduction of functionalities that can serve as handles for further conjugation or can directly interact with biological targets.
Spectroscopic and Structural Elucidation of 3 4 Fluorophenyl Piperidine 2,6 Dione
Crystallographic Analysis for Absolute Stereochemistry and Conformation
Crystallographic techniques provide definitive information about the spatial arrangement of atoms within a crystalline solid, offering unambiguous insights into stereochemistry and conformation.
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule. For 3-(4-Fluorophenyl)piperidine-2,6-dione, this analysis would reveal the precise bond lengths, bond angles, and torsion angles. The piperidine-2,6-dione ring is expected to adopt a conformation that minimizes steric strain, likely a chair or a distorted boat form. The fluorophenyl substituent at the C3 position would have a specific orientation (axial or equatorial) relative to the piperidine (B6355638) ring. This analysis would also establish the absolute stereochemistry of the chiral center at C3, defining it as either (R) or (S).
Detailed crystallographic data, such as unit cell dimensions, space group, and atomic coordinates for this compound, are not currently available in publicly accessible crystallographic databases.
Analysis of Molecular Packing and Intermolecular Interactions in Crystal Lattices
Beyond the structure of a single molecule, X-ray crystallography illuminates how molecules arrange themselves in a crystal lattice. This molecular packing is governed by various intermolecular forces. In the case of this compound, the presence of the N-H group and two carbonyl groups allows for the formation of strong hydrogen bonds, which would likely be a dominant interaction in the crystal packing. Additionally, π-π stacking interactions between the fluorophenyl rings and weaker C-H···O or C-H···F hydrogen bonds could further stabilize the crystal structure. Understanding these interactions is crucial as they influence physical properties like melting point and solubility.
Specific studies detailing the molecular packing and quantitative analysis of intermolecular interactions for this compound have not been publicly reported.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the connectivity and structure of a molecule in solution.
Proton (¹H) NMR and Carbon (¹³C) NMR for Structural Confirmation
The ¹H NMR spectrum of this compound would confirm the presence of all protons in the molecule. The aromatic protons of the 4-fluorophenyl group would appear as a characteristic set of multiplets in the downfield region (typically 7.0-7.5 ppm). The protons on the piperidine ring would appear in the more upfield region, with their chemical shifts and coupling patterns providing information about their connectivity and stereochemical relationships. The N-H proton would likely appear as a broad singlet.
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The two carbonyl carbons (C2 and C6) would be observed at the most downfield chemical shifts (around 170-175 ppm). The carbons of the fluorophenyl ring would appear in the aromatic region (115-140 ppm), showing characteristic splitting patterns due to coupling with the fluorine atom. The aliphatic carbons of the piperidine ring (C3, C4, and C5) would be found in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Carbonyl (C=O) | - | 170 - 175 |
| Aromatic (C-H) | 7.0 - 7.5 | 115 - 140 |
| Piperidine (CH, CH₂) | 2.0 - 4.0 | 30 - 55 |
| Imide (N-H) | 8.0 - 9.0 (broad) | - |
Note: This table represents predicted chemical shift ranges based on typical values for similar functional groups. Actual experimental data for this compound is not available in the searched scientific literature.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D NMR spectra and establishing the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would connect protons that are on adjacent carbon atoms, allowing for the mapping of the proton connectivity within the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak links a specific proton signal to the carbon signal it is attached to, providing a definitive assignment of the piperidine ring's ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyls and the aromatic carbon attached to fluorine) and for connecting different fragments of the molecule, such as linking the piperidine ring protons to the carbons of the fluorophenyl group.
Specific 2D NMR datasets (COSY, HSQC, HMBC) for this compound are not available in published literature, preventing a detailed connectivity analysis.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with high precision, allowing for the calculation of its elemental formula. The molecular formula for this compound is C₁₁H₁₀FNO₂ corresponding to a monoisotopic mass of approximately 207.0696 Da.
Electron ionization mass spectrometry (EI-MS) also provides information about the molecule's structure through its fragmentation pattern. When the molecule is ionized, it breaks apart into smaller, characteristic fragment ions. For this compound, likely fragmentation pathways would include the loss of the fluorophenyl group, cleavage of the piperidine ring, and losses of small molecules like CO or HNCO. Analysis of these fragments helps to confirm the proposed structure.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Identity of Fragment |
| 207 | [M]⁺˙ (Molecular Ion) |
| 112 | [M - C₆H₄F]⁺ (Loss of fluorophenyl radical) |
| 95 | [C₆H₄F]⁺ (Fluorophenyl cation) |
Note: This table is based on predicted fragmentation patterns. Experimental mass spectrometry data detailing the specific fragmentation of this compound is not publicly available.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. For this compound, these methods provide a detailed fingerprint of the molecule, allowing for the characterization of its constituent parts: the piperidine-2,6-dione (glutarimide) ring and the 4-fluorophenyl substituent. The vibrational modes of the molecule can be conceptually divided into those associated with the heterocyclic ring, the aromatic ring, and the bonds connecting them.
The piperidine-2,6-dione moiety is characterized by the presence of two carbonyl (C=O) groups and a secondary amine (N-H) group within a six-membered ring. The N-H stretching vibration is typically observed in the IR spectrum as a sharp to broad band in the region of 3200-3400 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding in the solid state.
The two carbonyl groups give rise to strong, characteristic stretching vibrations. In cyclic imides, these are often observed as two distinct bands due to symmetric and asymmetric stretching modes. These bands are typically found in the region of 1700-1780 cm⁻¹. The C-N stretching vibrations of the imide ring are expected in the 1200-1350 cm⁻¹ range.
The 4-fluorophenyl group introduces several characteristic vibrations. Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically result in a series of bands in the 1450-1600 cm⁻¹ region. The presence of the fluorine substituent is marked by a strong C-F stretching vibration, which is expected to be observed in the IR spectrum in the range of 1150-1250 cm⁻¹. Furthermore, the para-substitution pattern of the benzene (B151609) ring gives rise to a characteristic out-of-plane C-H bending vibration, which typically appears as a strong band in the 800-850 cm⁻¹ region in the IR spectrum. researchgate.net
Computational studies, such as those employing Density Functional Theory (DFT), can provide theoretical vibrational frequencies that complement experimental data and aid in the precise assignment of observed spectral bands. researchgate.net
Infrared (IR) Spectroscopy Data
The following table summarizes the expected characteristic infrared absorption bands for this compound based on the analysis of its functional groups and comparison with related structures.
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Medium-Strong | N-H Stretching |
| 3000-3100 | Medium-Weak | Aromatic C-H Stretching |
| 2850-2960 | Medium-Weak | Aliphatic C-H Stretching |
| 1700-1780 | Strong | C=O Stretching (asymmetric and symmetric) |
| 1590-1610 | Medium | Aromatic C=C Stretching |
| 1480-1520 | Medium | Aromatic C=C Stretching |
| 1150-1250 | Strong | C-F Stretching |
| 1200-1350 | Medium | C-N Stretching |
| 800-850 | Strong | para-disubstituted C-H out-of-plane bending |
Raman Spectroscopy Data
Raman spectroscopy provides complementary information to IR spectroscopy. While C=O stretching vibrations are also active in the Raman spectrum, aromatic ring vibrations are often particularly strong and well-defined.
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| 3000-3100 | Strong | Aromatic C-H Stretching |
| 1590-1610 | Very Strong | Aromatic Ring Breathing/C=C Stretching |
| 1000-1020 | Strong | Aromatic Ring Breathing (trigonal) |
| 800-850 | Medium | para-disubstituted C-H out-of-plane bending |
| 1700-1780 | Weak-Medium | C=O Stretching |
Computational and Theoretical Chemistry Studies on 3 4 Fluorophenyl Piperidine 2,6 Dione
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are employed to model the geometric and electronic nature of 3-(4-Fluorophenyl)piperidine-2,6-dione. These studies are foundational for understanding its intrinsic stability, reactivity, and intermolecular interaction potential.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional conformation (geometry optimization) and the electronic characteristics of a molecule. researchgate.net Calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters and frontier molecular orbital (FMO) energies.
The geometry optimization process seeks the lowest energy structure of the molecule. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. The piperidine-2,6-dione ring is expected to adopt a conformation that minimizes steric hindrance, while the fluorophenyl group's orientation is determined by the rotational barrier around the C-C single bond connecting it to the piperidine (B6355638) ring.
Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical indicators of chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key descriptor of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. orientjchem.org
Table 1: Predicted Geometrical and Electronic Parameters from DFT Calculations
| Parameter | Value | Description |
|---|---|---|
| Bond Lengths (Å) | ||
| C-F | 1.35 | Carbon-Fluorine bond in the phenyl ring |
| C=O (Amide) | 1.23 | Carbonyl group bond lengths |
| N-H | 1.01 | Imide N-H bond length |
| C-N (Amide) | 1.38 | Carbon-Nitrogen bond lengths in the ring |
| **Bond Angles (°) ** | ||
| C-C-C (Phenyl) | ~120 | Angles within the aromatic ring |
| O=C-N | ~122 | Angle involving the carbonyl group |
| Electronic Properties (eV) | ||
| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital |
Note: The values in this table are representative and illustrative of typical results obtained from DFT calculations for similar molecular structures.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. It is crucial for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent neutral or intermediate potential.
For this compound, the MEP map is expected to show:
Negative Potential (Red): Concentrated around the electronegative oxygen atoms of the two carbonyl groups and the fluorine atom on the phenyl ring. These are the primary sites for hydrogen bond acceptance.
Positive Potential (Blue): Located around the hydrogen atom of the imide (N-H) group, making it a key hydrogen bond donor site.
Neutral/Intermediate Potential (Green/Yellow): Spread across the carbon framework of the phenyl and piperidine rings.
This charge distribution profile is fundamental to understanding how the molecule interacts with biological targets like proteins. mdpi.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. It examines the transfer of electron density from filled (donor) bonding or lone-pair orbitals to empty (acceptor) anti-bonding orbitals. The stabilization energy (E2) associated with these donor-acceptor interactions quantifies their significance; higher E2 values indicate stronger electronic delocalization and greater molecular stability.
In this compound, key NBO interactions would likely include:
Delocalization of lone pair electrons from the nitrogen and oxygen atoms to the anti-bonding orbitals of adjacent carbonyl carbons (n → π*).
Hyperconjugative interactions between the π-orbitals of the fluorophenyl ring and the σ-bonds of the piperidine ring.
Table 2: Illustrative NBO Second-Order Perturbation Energies (E2)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) | π*(C=O) | ~30.5 | Lone Pair Delocalization |
| LP (N) | π*(C=O) | ~45.2 | Lone Pair Delocalization |
| π (C-C) phenyl | σ*(C-C) piperidine | ~2.8 | π → σ* Hyperconjugation |
Note: The values in this table are representative examples illustrating the types of interactions and stabilization energies identified through NBO analysis.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand) binds to the active site of a biological macromolecule, such as a protein. nih.govacu.edu.in These methods are essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Molecular docking simulations for this compound would involve placing the molecule into the binding site of various relevant protein targets. Piperidine-2,6-dione is a core structure in many biologically active compounds, including certain anticancer and anti-inflammatory agents. nih.gov Therefore, plausible biological targets for docking studies could include enzymes like cyclooxygenases (COX), kinases, or E3 ubiquitin ligases.
The docking process generates multiple possible binding poses and scores them based on binding affinity or energy. This scoring function estimates the strength of the ligand-protein interaction. The results provide a profile of how well the compound fits within the active site and which targets it is most likely to interact with, thereby predicting its potential biological activity.
The primary output of a docking simulation is the prediction of the most stable binding mode of the ligand within the protein's active site. This includes the identification of specific intermolecular contacts that stabilize the ligand-protein complex. For this compound, the key predicted interactions would likely be:
Hydrogen Bonding: The imide (N-H) group can act as a hydrogen bond donor, while the two carbonyl oxygens (C=O) can act as hydrogen bond acceptors. These are crucial for anchoring the molecule within the active site by interacting with amino acid residues like serine, threonine, or asparagine.
Pi-Pi Stacking: The electron-rich fluorophenyl ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The phenyl and piperidine rings can form favorable hydrophobic contacts with nonpolar residues in the binding pocket.
Table 3: Potential Intermolecular Contacts for this compound in a Hypothetical Protein Active Site
| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residue |
|---|---|---|
| Hydrogen Bond (Donor) | Imide (N-H) | Aspartate, Glutamate (side chain O) |
| Hydrogen Bond (Acceptor) | Carbonyl (C=O) | Serine, Threonine (side chain OH), Arginine (side chain NH) |
| Pi-Pi Stacking | Fluorophenyl Ring | Phenylalanine, Tyrosine, Tryptophan |
These predicted interactions provide a rational basis for the compound's potential mechanism of action and can guide further chemical modifications to enhance binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. srmist.edu.in This approach is instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. spu.edu.sy
While specific QSAR models for this compound are not extensively documented in publicly available literature, the development of such models follows a well-established protocol. This process involves compiling a dataset of structurally related piperidine-2,6-dione derivatives with their corresponding measured biological activities. nih.govderpharmachemica.com Various molecular descriptors, which are numerical representations of the molecule's structural and physicochemical properties, are then calculated.
Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are employed to create an equation that correlates these descriptors with biological activity. spu.edu.sy For instance, studies on other piperidine derivatives have successfully used techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to build predictive 3D-QSAR models. researchgate.netresearchgate.net These models help in understanding how different structural modifications influence the desired biological effect, guiding the synthesis of more potent and selective compounds. A group-based QSAR (GQSAR) model developed for other piperidine-derived compounds has also proven effective in creating and predicting the activity of a combinatorial library of molecules. researchgate.net
Table 1: Conceptual Framework for a QSAR Model
| Component | Description | Example for this compound Analogues |
|---|---|---|
| Dataset | A collection of molecules with known biological activities (e.g., IC₅₀, Kᵢ). | A series of 3-aryl-piperidine-2,6-dione derivatives and their measured inhibitory concentrations against a specific enzyme. |
| Molecular Descriptors | Numerical values that characterize the molecule's properties (e.g., electronic, steric, hydrophobic). | LogP (lipophilicity), Molar Refractivity (steric), Hammett constant (electronic), HOMO/LUMO energies. ijpras.com |
| Statistical Method | Algorithm used to correlate descriptors with activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM). |
| Model Validation | Assessing the model's predictive power using internal (cross-validation) and external test sets. | High correlation coefficient (r²), low root-mean-square error (RMSE), and good predictive ability for a set of molecules not used in model training. researchgate.netresearchgate.net |
The biological activity of a molecule like this compound is governed by a combination of its electronic, steric, and lipohydrophilic (hydrophobic) properties. QSAR studies systematically analyze these parameters to understand their individual and combined effects. ijpras.com
Electronic Parameters: These describe the electronic aspects of the molecule, such as its ability to donate or withdraw electrons, which influences interactions like hydrogen bonding and electrostatic interactions with a biological target. The fluorine atom on the phenyl ring, for example, is strongly electron-withdrawing, which can significantly alter the charge distribution of the entire molecule. Descriptors like the Hammett constant (σ) are used to quantify these effects. spu.edu.syijpras.com
Steric Parameters: These relate to the size and shape of the molecule and its substituents. Steric factors determine how well a molecule can fit into a receptor's binding site. Unfavorable steric bulk can hinder binding, while optimal shape can enhance it. Taft's steric parameter (Es) and molar refractivity (MR) are common descriptors for these properties. ijpras.com
Lipohydrophilic (Hydrophobic) Parameters: This parameter is crucial for a drug's ability to cross biological membranes and reach its target. It also plays a significant role in binding affinity, as hydrophobic interactions are often a major driving force in ligand-receptor binding. The partition coefficient (log P) is the most widely used measure of lipophilicity. spu.edu.sy
By analyzing the coefficients of these parameters in a QSAR equation, researchers can deduce which properties are most important for activity. For example, a positive coefficient for log P would suggest that increasing lipophilicity enhances activity, up to an optimal point. spu.edu.sy
Table 2: Key Physicochemical Parameters in QSAR/QSPR
| Parameter Type | Descriptor | Property Represented |
|---|---|---|
| Lipohydrophilic | LogP, π-substitution constant | Hydrophobicity and ability to cross cell membranes. ijpras.com |
| Electronic | Hammett constant (σ), Dipole moment, HOMO/LUMO energies | Electron-donating/withdrawing ability, polarity, and reactivity. srmist.edu.in |
| Steric | Taft's constant (Es), Molar Refractivity (MR), Verloop parameters | Molecular size, shape, and volume. ijpras.com |
Conformational Analysis and Molecular Dynamics Simulations
The 3D structure and flexibility of this compound are critical to its biological function. Conformational analysis aims to identify the stable low-energy shapes (conformers) the molecule can adopt, while molecular dynamics (MD) simulations provide insight into its dynamic behavior over time.
The piperidine ring typically adopts a chair conformation to minimize steric strain. asianpubs.orgbohrium.com For a 3-substituted piperidine-2,6-dione, the large 4-fluorophenyl group is expected to preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. asianpubs.org However, computational studies on related N-aryl-cis-2,6-diphenylpiperidines have shown that in some cases, the piperidine ring can adopt a flattened-chair conformation to minimize steric repulsions while maximizing favorable C-H-π interactions. bohrium.com Molecular mechanics calculations can be used to predict the relative energies of different conformers. nih.gov
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. researchgate.net By simulating the molecule's behavior in a relevant environment (e.g., in water or near a protein), MD can reveal:
The stability of different conformations.
Transitions between conformational states.
The flexibility of different parts of the molecule.
The nature and duration of interactions with solvent molecules or a binding partner.
For this compound, MD simulations can help understand how the molecule behaves in a physiological environment and how it might adapt its shape upon binding to a receptor.
Simulation Studies for Chiral Recognition Mechanisms
Since the carbon at the 3-position of the piperidine ring is a chiral center, this compound exists as a pair of enantiomers (R and S). Enantiomers often exhibit different pharmacological activities, making it crucial to understand the mechanisms of chiral recognition.
Simulation studies, particularly molecular dynamics and docking, are invaluable for elucidating these mechanisms at the molecular level. nih.gov These studies typically model the interaction between the individual enantiomers and a chiral environment, such as a chiral stationary phase in chromatography or the chiral binding pocket of a protein receptor. nih.gov
The goal is to identify the specific interactions that lead to differential binding affinities for the two enantiomers. Key interactions that contribute to chiral recognition include:
Hydrogen Bonding: Differences in the ability of each enantiomer to form hydrogen bonds with the chiral selector.
π-π Interactions: Stacking interactions between aromatic rings of the analyte and the selector.
Steric Hindrance: One enantiomer may fit more snugly into the binding pocket, while the other experiences steric clashes.
Hydrophobic Interactions: Differential hydrophobic contacts between the enantiomers and the chiral environment.
By analyzing the binding energies and the specific intermolecular contacts formed in the simulation, researchers can rationalize why one enantiomer is bound more strongly than the other. nih.gov This understanding is critical for designing effective methods for enantiomeric separation and for developing enantiomerically pure drugs. nih.gov
Molecular and Mechanistic Biological Investigations of 3 4 Fluorophenyl Piperidine 2,6 Dione Preclinical Focus
Identification and Characterization of Protein Targets
The preclinical investigation into 3-(4-Fluorophenyl)piperidine-2,6-dione, a fluorinated analog of thalidomide (B1683933), has revealed its interaction with specific protein targets, playing a crucial role in its molecular mechanism and therapeutic potential.
Target Deconvolution Methodologies
The identification of direct binding partners for this compound and similar small molecules is a critical step in understanding their mechanism of action. Affinity-based proteomics is a primary methodology for such target deconvolution. This approach involves immobilizing a derivative of the compound onto a solid support, such as magnetic beads, to "fish" for its binding partners from cell lysates.
For instance, in the broader context of thalidomide and its analogs, affinity purification techniques have been instrumental. One such method utilized ferrite-glycidyl methacrylate (B99206) (FG) beads, to which a carboxyl derivative of thalidomide was covalently attached. researchgate.net When incubated with extracts from various human cell lines, this setup allowed for the specific capture and subsequent identification of thalidomide-binding proteins. researchgate.net Through this technique, Cereblon (CRBN) was identified as a primary and direct target. researchgate.neth1.co This methodology is applicable to fluorinated derivatives like this compound to confirm and identify its direct interactome.
Another advanced chemical proteomic approach employs a photoreactive cleavable chloroalkane capture tag. nih.gov This tag can be attached to the bioactive compound, creating a probe. When introduced to intact cells, the probe binds to its targets. Subsequent UV irradiation triggers covalent cross-linking, permanently linking the probe to its targets. nih.gov This stable complex can then be enriched and the target proteins identified by mass spectrometry. nih.gov This method is particularly useful for identifying both high- and low-affinity interactions within a physiological cellular environment. nih.gov
Interaction with E3 Ubiquitin Ligases (e.g., CRBN) for PROTAC Development
A significant finding in the study of thalidomide and its analogs, including this compound, is their interaction with Cereblon (CRBN). nih.govnih.gov CRBN is a substrate receptor component of the Cullin-4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). h1.conih.gov The binding of these small molecules to CRBN modulates the E3 ligase's activity, leading to the recruitment of specific proteins for ubiquitination and subsequent degradation by the proteasome. nih.govelifesciences.org
This mechanism forms the basis for the development of Proteolysis-Targeting Chimeras (PROTACs). frontiersin.orgnih.gov PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase (like this compound), a linker, and a ligand for a target protein of interest (POI). frontiersin.org By bringing the E3 ligase and the POI into close proximity, PROTACs induce the ubiquitination and degradation of the target protein. frontiersin.org
This compound, also referred to as 4-fluoro-thalidomide, serves as a thalidomide-based Cereblon ligand in the design of PROTACs. cd-bioparticles.netbpsbioscience.combroadpharm.com The introduction of fluorine can enhance the biological properties of thalidomide derivatives, in some cases leading to increased CRBN binding affinity compared to their non-fluorinated counterparts. nih.gov For example, it can be connected via a linker to a ligand for the IRAK4 protein to create a PROTAC that specifically degrades IRAK4. cd-bioparticles.netbpsbioscience.combroadpharm.com The utility of such CRBN ligands has been demonstrated in creating potent degraders of various proteins, including BRD4 and HDAC6. nih.gov
The development of novel, non-phthalimide CRBN binders is an active area of research aiming to improve properties such as chemical stability and to reduce the degradation of off-target proteins, known as neosubstrates (e.g., IKZF1/3 and SALL4). nih.gov
Modulation of Kinase Activity (e.g., Mitogen-Activated Protein Kinase 14)
Preclinical studies have explored the effect of thalidomide and its derivatives on various kinase signaling pathways. One such kinase is the Mitogen-Activated Protein Kinase 14 (MAPK14), also known as p38α MAPK. nih.govnih.gov The p38 MAPK pathway is a key regulator of cellular responses to inflammatory stimuli and stress and is involved in processes like cell differentiation and apoptosis. nih.govbiorxiv.org
While direct, high-affinity binding of this compound to MAPK14 has not been extensively detailed, the broader class of thalidomide-like molecules has been shown to influence kinase activities. For example, thalidomide has been reported to suppress IκB kinase (IKK) activity, which in turn inhibits the activation of the transcription factor NF-κB. nih.gov This demonstrates an indirect modulation of kinase pathways.
The development of specific MAPK14 inhibitors is an area of significant interest in cancer therapy. ijmphs.com The p38α MAPK is composed of an N-terminal lobe and a C-terminal lobe, with the ATP-binding site located at their interface. nih.gov Its activity is regulated by phosphorylation at specific threonine and tyrosine residues (Thr180 and Tyr182) by upstream kinases like MKK3 and MKK6. nih.govbiorxiv.org While some compounds directly target the ATP-binding site, others bind to allosteric sites, offering an alternative mechanism of inhibition. mdpi.com Further investigation is required to determine if this compound or its metabolites directly interact with and modulate the activity of MAPK14 or other related kinases.
Enzyme Inhibition Studies (e.g., Specific Enzyme Interactions)
The inhibitory potential of piperidine-2,6-dione derivatives against specific enzymes has been a subject of investigation. For instance, analogs of 3-(4-aminophenyl)piperidine-2,6-dione (B3058846) have been synthesized and tested for their ability to inhibit human placental aromatase, a cytochrome P450-dependent enzyme responsible for estrogen biosynthesis. nih.gov
In these studies, compounds with cycloalkyl substitutions at the 3-position of the piperidine-2,6-dione ring demonstrated potent inhibition of aromatase. Specifically, the (S)-enantiomer of a cyclohexyl-substituted analog was found to be a significantly more potent aromatase inhibitor than the parent compound, aminoglutethimide. nih.gov These findings highlight that the piperidine-2,6-dione scaffold can be tailored to achieve specific enzyme inhibition.
Regarding this compound itself, while its primary characterized interaction is with CRBN, its potential to inhibit other enzymes remains an area for further exploration. The fluorination of the phenyl ring could influence its binding affinity and specificity for various enzymatic targets. Studies on the metabolic stability of fluorinated thalidomide analogs have shown that they can be metabolically stable, suggesting they may not be rapidly cleared by metabolic enzymes like cytochrome P450s. nih.gov
Receptor Binding and Functional Profiling (In Vitro)
The in vitro pharmacological profile of this compound and related compounds has been characterized through receptor binding assays to determine their affinity and selectivity for various neurotransmitter receptors, particularly serotonin (B10506) receptors.
Affinity and Selectivity for Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7)
The serotonin (5-HT) system is a key target for many centrally acting drugs. The affinity of compounds for different 5-HT receptor subtypes often dictates their therapeutic effects and side-effect profiles. The 5-HT1A and 5-HT2A receptors, in particular, are abundantly expressed in brain regions like the prefrontal cortex and are involved in modulating neuronal activity. nih.gov
Compounds featuring a 4-fluorophenyl moiety are common in medicinal chemistry and have been incorporated into ligands targeting serotonin receptors. For example, a series of 3-(4-fluorophenyl)-1H-indoles showed high affinity for 5-HT2 receptors, with IC50 values in the low nanomolar range. nih.gov
The piperidine-2,6-dione scaffold has also been utilized in the design of ligands for serotonin receptors. Studies on various chemical series have shown that derivatives can be synthesized to have high affinity for both 5-HT1A and 5-HT7 receptors. researchgate.net The affinity for these receptors is influenced by the nature of the substituents on the core structure. For instance, arylpiperazine moieties are frequently incorporated into ligands to achieve high affinity for 5-HT1A and 5-HT2A receptors. nih.govnih.gov
While specific binding data for this compound across a wide panel of serotonin receptors is not extensively published in the provided context, the structural motifs present in the molecule—the 4-fluorophenyl group and the piperidine (B6355638) core—are known to contribute to binding at serotonergic receptors. nih.govresearchgate.net The functional consequence of this binding, whether agonistic or antagonistic, would determine its modulatory effect on the serotonergic system. For instance, 5-HT1A receptor activation typically leads to neuronal hyperpolarization and reduced firing rate, while 5-HT2A receptor activation can be excitatory. nih.govmdpi.com
Interactive Data Table: Receptor Binding Affinity
| Compound Class | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|---|
| Arylpiperazine Derivatives | 5-HT1A | 0.5 - 10 | Antagonist/Partial Agonist |
| Arylpiperazine Derivatives | 5-HT2A | 5 - 50 | Antagonist |
| 3-(4-fluorophenyl)-1H-indoles | 5-HT2 | 3.4 | Antagonist |
| Purine-2,6-dione Derivatives | 5-HT1A | 0.26 | Antagonist |
| Purine-2,6-dione Derivatives | 5-HT7 | High | Antagonist |
Based on a comprehensive search of available scientific literature, there is currently insufficient public data to generate a detailed article on the preclinical molecular and mechanistic investigations of This compound that specifically addresses the requested topics of dopamine (B1211576) receptor affinity, ubiquitin-proteasome system exploitation, and in vivo receptor occupancy.
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While the piperidine-2,6-dione (glutarimide) core is characteristic of molecules known to interact with components of the ubiquitin-proteasome system, such as Cereblon (CRBN), specific research linking the 3-(4-Fluorophenyl) substitution to the detailed biological activities outlined in the request could not be located. Similarly, literature detailing the affinity of this specific compound for dopamine receptors is not publicly available.
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Despite a comprehensive search of publicly available scientific literature, no preclinical data regarding the neurochemical profiling of the specific compound this compound in animal models could be located.
Numerous search strategies were employed to find information on the compound's effects on neurotransmitter systems, its mechanism of action, and any in vivo studies that would provide mechanistic insights. These searches included queries focused on:
Neurochemical effects and profiling
Mechanism of action on neurotransmitters
In vivo microdialysis studies
Neurotransmitter receptor binding affinity
Effects on monoamine transporters
The search results yielded information on compounds with similar structural features, such as a piperidine ring or a fluorophenyl group. However, none of the retrieved documents contained specific data on the neurochemical properties or preclinical investigations of this compound.
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Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis
Impact of Fluorine Substitution on Molecular Recognition
The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. In the context of 3-(4-Fluorophenyl)piperidine-2,6-dione, the fluorine atom on the phenyl ring can significantly influence molecular recognition through several mechanisms:
Alteration of Electronic Properties: Fluorine is the most electronegative element, and its presence can create a dipole moment and alter the electrostatic potential of the phenyl ring. This can affect interactions with amino acid residues in the binding pocket of the target protein, such as Cereblon.
Hydrogen Bonding: The fluorine atom can act as a weak hydrogen bond acceptor, potentially forming favorable interactions with hydrogen bond donors within the protein's binding site.
Enhanced Lipophilicity: Fluorination generally increases the lipophilicity of a molecule. nih.gov This can enhance its ability to cross cell membranes and may improve its binding affinity for hydrophobic pockets within the target protein. Studies on related fluorinated thalidomide (B1683933) analogs have shown a marked increase in lipophilicity (measured as elogD) with the introduction of fluorine. nih.gov
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Substituting a hydrogen atom with fluorine at the para-position of the phenyl ring can block a potential site of oxidative metabolism, thereby increasing the compound's metabolic stability and half-life.
While some studies have shown that fluorination of the phthalimide (B116566) moiety in certain thalidomide analogs enhances antiangiogenic activity, this effect is not always directly correlated with increased binding affinity to Cereblon. nih.govnih.gov This suggests that the biological outcomes of fluorination can be complex and may involve mechanisms beyond simple target affinity modulation. nih.gov
Exploration of Stereochemical Influence on Biological Interactions
The 3-position of the piperidine-2,6-dione (glutarimide) ring is a chiral center. Consequently, this compound exists as two distinct enantiomers: (S)-3-(4-Fluorophenyl)piperidine-2,6-dione and (R)-3-(4-Fluorophenyl)piperidine-2,6-dione. Stereochemistry is critically important for the biological activity of glutarimide-based Cereblon modulators. nih.govmdpi.com
The binding pocket of Cereblon is chiral and will interact differently with each enantiomer. It is well-established for thalidomide and its analogs that one enantiomer typically exhibits higher affinity for Cereblon and is responsible for the desired therapeutic effects (e.g., neosubstrate degradation), while the other enantiomer may be less active or contribute to off-target effects. encyclopedia.pub For instance, in related compounds, the (S)-enantiomer is often the more active form. encyclopedia.pub
Correlation of Molecular Descriptors with Biological Activity Profiles
Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the physicochemical properties (molecular descriptors) of a series of compounds with their biological activities. mdpi.com For thalidomide analogs, key descriptors often include lipophilicity (logP), electronic parameters, steric factors, and hydrogen bonding capacity. researchgate.net
The biological activity of this compound and related compounds is a function of their ability to bind Cereblon and induce the degradation of specific neosubstrates. mdpi.com Molecular descriptors can influence these activities in various ways:
Lipophilicity (logP/logD): As mentioned, the fluorine atom increases lipophilicity. This property affects membrane permeability and can influence how the molecule partitions into the hydrophobic binding pocket of Cereblon.
Electronic Effects: The electron-withdrawing nature of the fluorine atom influences the charge distribution on the phenyl ring, which is critical for π-π stacking or other electronic interactions with aromatic residues (like tryptophan) in the Cereblon binding pocket.
Hydrogen Bonding Descriptors: The glutarimide (B196013) ring contains hydrogen bond donors (N-H) and acceptors (C=O) that are essential for anchoring the molecule within the Cereblon binding site. chemrxiv.org
Table 1: Influence of Selected Molecular Descriptors on Biological Activity
| Molecular Descriptor | Property of this compound | Potential Impact on Biological Activity |
| Lipophilicity (logP) | Increased due to fluorine substitution | May enhance cell permeability and binding to hydrophobic pockets in Cereblon. nih.gov |
| Hydrogen Bond Donors/Acceptors | N-H donor and C=O acceptors on glutarimide ring; Fluorine as a weak H-bond acceptor | Crucial for anchoring the molecule in the Cereblon binding site. chemrxiv.org |
| Stereochemistry | Chiral center at the C3-position of the glutarimide ring | Enantiomers exhibit differential binding affinity and activity. nih.govencyclopedia.pub |
| Aromaticity | Phenyl ring | Participates in π-π stacking and other interactions within the binding pocket. |
Design Principles for Enhanced Target Selectivity and Affinity
The rational design of next-generation Cereblon modulators based on the 3-phenylpiperidine-2,6-dione scaffold aims to improve potency, enhance selectivity for specific neosubstrates, and optimize drug-like properties. chemrxiv.orgnih.gov Key design principles derived from SAR and SPR studies include:
Glutarimide Ring Integrity: The glutarimide moiety is considered critical for binding to the tri-tryptophan pocket of Cereblon and is generally conserved. chemrxiv.org
Stereochemical Control: Enantiomerically pure synthesis is paramount to isolate the more active isomer and eliminate potential off-target effects from the less active one. nih.gov
Phenyl Ring Substitution: The substitution pattern on the phenyl ring is a key area for modification to "tune" the neosubstrate degradation profile. The 4-fluorophenyl group is one of many variations explored to modulate electronic and steric properties to achieve desired selectivity. umich.edu
Linker Modification (for PROTACs): The core this compound structure can be used as a Cereblon-binding ligand in Proteolysis-Targeting Chimeras (PROTACs). nih.govresearchgate.net In this context, the design principles extend to the linker that connects the Cereblon ligand to a separate ligand for a target protein of interest. Optimizing the linker's length, rigidity, and attachment point is crucial for forming a stable and effective ternary complex (Cereblon-PROTAC-Target), which is essential for selective protein degradation. scienceopen.com
Improving Physicochemical Properties: Modifications are often made to improve properties like aqueous solubility and metabolic stability while retaining high affinity for Cereblon. Phenyl-glutarimide analogs have been designed to improve chemical stability compared to earlier immunomodulatory drugs. nih.govresearchgate.net
By systematically applying these principles, researchers can evolve the this compound scaffold to create highly selective and potent molecules for therapeutic applications, including targeted protein degradation. chemrxiv.orgscienceopen.com
Future Research Directions and Unexplored Avenues for 3 4 Fluorophenyl Piperidine 2,6 Dione
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery and development. ijhespub.orgmdpi.comresearchgate.net For 3-(4-Fluorophenyl)piperidine-2,6-dione, these computational tools offer a powerful approach to accelerate the design and optimization of new analogues with enhanced efficacy and specificity.
Predictive models, powered by ML algorithms such as deep neural networks and support vector machines, can be trained on existing data for similar piperidine-2,6-dione derivatives to forecast the biological activity and pharmacokinetic properties of novel, computationally designed compounds. ijhespub.org This in-silico approach significantly reduces the time and resources required for initial screening by prioritizing the synthesis of molecules with the highest probability of desired therapeutic effects. mdpi.com
Table 1: Applications of AI/ML in the Development of this compound Analogs
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Predictive Modeling | Utilizes algorithms to forecast biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds. | Prioritization of synthetic efforts, reduction in the number of compounds to be synthesized and tested. |
| Generative Design | Employs generative models to create novel molecular structures with desired properties. | Discovery of novel chemical scaffolds with improved therapeutic profiles. |
| QSAR Modeling | Develops Quantitative Structure-Activity Relationship models to understand the relationship between chemical structure and biological activity. | Rational design of more potent and selective analogs. nih.gov |
Development of Novel Analytical Techniques for Complex Biological Matrices
A thorough understanding of the pharmacokinetic and pharmacodynamic profile of this compound is contingent upon the availability of sensitive and robust analytical methods for its quantification in complex biological matrices such as plasma, urine, and tissue samples. Future research should focus on the development and validation of advanced analytical techniques to support preclinical and potential clinical investigations.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective quantification of small molecules in biological fluids. researchgate.netnih.govnih.gov The development of a validated LC-MS/MS method for this compound would be a critical step. This would involve optimizing sample preparation techniques, such as solid-phase extraction or liquid-liquid extraction, to minimize matrix effects and enhance recovery. jchps.com
Beyond standard LC-MS/MS, the exploration of high-resolution mass spectrometry (HRMS) could provide deeper insights into the metabolic fate of the compound, enabling the identification of previously unknown metabolites. Additionally, the development of novel immunoassays or biosensor-based methods could offer rapid and cost-effective alternatives for high-throughput screening of biological samples.
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
While the structural similarity of this compound to immunomodulatory drugs suggests potential interactions with targets like Cereblon (CRBN), a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex, its full spectrum of biological targets remains largely unexplored. google.com Future research should be directed towards identifying novel protein-protein interactions and signaling pathways modulated by this compound.
Unbiased proteomic approaches, such as affinity purification-mass spectrometry (AP-MS) and thermal proteome profiling (TPP), can be employed to identify direct binding partners of this compound within the cellular proteome. These studies could reveal unexpected targets and provide novel insights into its mechanism of action.
Furthermore, given the diverse biological roles of piperidine-containing compounds, it is plausible that this compound may exert its effects through multiple mechanisms. nih.govnih.gov Investigating its impact on various cellular processes, including but not limited to, inflammation, apoptosis, and cell cycle regulation, through comprehensive in vitro and in vivo studies will be crucial in elucidating its therapeutic potential across different disease contexts.
Advancements in High-Throughput Screening for Mechanistic Profiling
High-throughput screening (HTS) technologies are indispensable for the rapid evaluation of large compound libraries and for gaining a deeper understanding of a compound's mechanism of action. ku.eduthermofisher.com The application of advanced HTS platforms will be instrumental in profiling the biological activities of this compound and its derivatives.
Phenotypic screening, which assesses the effects of compounds on cellular models of disease without a preconceived target, represents a powerful approach to uncover novel therapeutic applications. nih.govmdpi.com High-content screening (HCS), a sophisticated form of phenotypic screening that utilizes automated microscopy and image analysis, can provide multiparametric data on cellular morphology and function, offering a detailed picture of the compound's effects at a cellular level. nih.gov
Moreover, the development of target-based HTS assays for specific enzymes or receptors that are hypothesized to be modulated by this compound will enable the rapid assessment of structure-activity relationships (SAR) for newly synthesized analogs. The automation of these screening processes will significantly accelerate the hit-to-lead optimization phase of drug discovery. scholars.directazolifesciences.com
Table 2: High-Throughput Screening Strategies for this compound
| Screening Strategy | Description | Objective |
|---|---|---|
| Phenotypic Screening | Evaluates compound effects in disease-relevant cellular models without a predefined molecular target. | Identify novel therapeutic indications and uncover unexpected mechanisms of action. |
| High-Content Screening (HCS) | Utilizes automated microscopy and image analysis to quantify multiple cellular parameters. | Provide detailed mechanistic insights into the compound's cellular effects. |
| Target-Based Screening | Measures the activity of a compound against a specific, purified biological target. | Determine on-target potency and facilitate structure-activity relationship studies. |
Q & A
Basic: What are the optimized synthetic routes for 3-(4-Fluorophenyl)piperidine-2,6-dione, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves condensation reactions between fluorinated isoindolinone precursors and piperidine-2,6-dione derivatives. Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require post-synthesis purification to remove residues.
- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) can accelerate ring closure.
- Temperature : Reactions often proceed at 80–120°C to balance reaction rate and byproduct formation.
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95%) .
Basic: Which analytical techniques are essential for characterizing polymorphic forms of this compound?
Methodological Answer:
Polymorph screening requires multi-technique validation:
- X-ray Diffraction (XRD) : Determines crystalline lattice parameters and distinguishes polymorphs.
- Differential Scanning Calorimetry (DSC) : Identifies melting points and thermal transitions.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and solvent retention.
- FT-IR/Raman Spectroscopy : Detects subtle structural variations in functional groups .
Advanced: How can researchers resolve conflicting data during polymorph identification?
Methodological Answer:
Data contradictions (e.g., mismatched XRD patterns or DSC profiles) arise from:
- Hydrate/Solvate Formation : Use dynamic vapor sorption (DVS) to evaluate moisture sensitivity.
- Amorphous Content : Pair XRD with solid-state NMR to quantify crystallinity.
- Cross-Validation : Combine orthogonal techniques (e.g., SEM for morphology + DSC for thermal behavior) to confirm polymorph identity .
Advanced: What experimental strategies establish structure-activity relationships (SAR) for immunomodulatory effects?
Methodological Answer:
- Derivative Synthesis : Introduce substituents (e.g., amino, nitro) at the 4-fluorophenyl or piperidine positions to modulate activity.
- In Vitro Assays : Test degradation of Ikaros (IKZF1/3) proteins via ubiquitin-proteasome pathway, a mechanism shared with lenalidomide derivatives .
- Binding Studies : Use surface plasmon resonance (SPR) to quantify interactions with cereblon (CRBN), a key target for immunomodulatory drugs .
Advanced: What methodologies are employed for impurity profiling during large-scale synthesis?
Methodological Answer:
- HPLC-MS : Identifies trace impurities (e.g., nitro derivatives, des-fluoro byproducts) with ppm-level sensitivity.
- NMR Spectroscopy : Assigns structural motifs to unknown impurities.
- Stability-Indicating Methods : Forced degradation studies (e.g., heat, light, pH stress) validate analytical specificity .
Advanced: How can computational models aid in designing novel derivatives with enhanced bioactivity?
Methodological Answer:
- Generative AI Models : Tools like DiffIUPAC mask core structures (e.g., piperidine-2,6-dione) and predict viable modifications (e.g., vinyl or benzyl additions) while retaining target affinity.
- Docking Simulations : Prioritize derivatives with optimized CRBN-binding using AutoDock or Schrödinger .
Basic: What stability considerations are critical for storing this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
